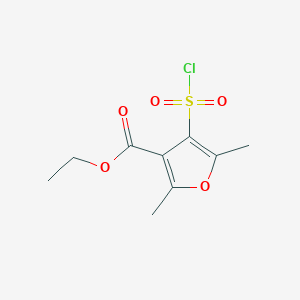

Ethyl 4-(chlorosulphonyl)-2,5-dimethyl-3-furoate

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

ethyl 4-chlorosulfonyl-2,5-dimethylfuran-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO5S/c1-4-14-9(11)7-5(2)15-6(3)8(7)16(10,12)13/h4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPVQUCBSIFLMKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC(=C1S(=O)(=O)Cl)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Ethyl 4-(chlorosulphonyl)-2,5-dimethyl-3-furoate

CAS: 306936-32-3 | Formula:

Executive Summary

Ethyl 4-(chlorosulphonyl)-2,5-dimethyl-3-furoate is a high-value heterocyclic building block used primarily in the synthesis of sulfonamide-based pharmacophores. Characterized by a fully substituted furan ring, this compound features three distinct points of chemical leverage: the electrophilic sulfonyl chloride at C4, the masked carboxylic acid (ethyl ester) at C3, and the electron-rich methyl groups at C2 and C5.

This guide provides a comprehensive technical workflow for the synthesis, purification, and application of this compound in drug discovery, specifically targeting researchers developing diuretic, anti-inflammatory, or antiviral candidates.

Structural Chemistry & Reactivity Profile

The Pharmacophore

The furan core is an electron-rich aromatic system. However, the presence of the electron-withdrawing ester (C3) and sulfonyl chloride (C4) groups significantly alters its electronic landscape, stabilizing the ring against oxidative degradation while activating the C4 position for nucleophilic attack.

| Functional Group | Position | Reactivity Mode | Application |

| Sulfonyl Chloride | C4 | Highly Electrophilic | Precursor to sulfonamides (S-N bond formation) |

| Ethyl Ester | C3 | Electrophilic (Latent) | Hydrolysis to acid or conversion to amides/hydrazides |

| Methyl Groups | C2, C5 | Steric/Electronic | Lipophilicity modulation; blocks metabolic oxidation |

Mechanistic Causality

The synthesis of this compound relies on Electrophilic Aromatic Substitution (

-

Why C4? The C2 and C5 positions are blocked by methyl groups. The C3 position is occupied by the ester. C4 is the only available nucleophilic site on the furan ring.

-

Electronic Competition: The ester at C3 is deactivating (meta-directing in benzene terms), but the methyl at C5 is activating (ortho-directing). The directing effects combined with the lack of alternative positions ensure high regioselectivity for C4.

Synthesis & Purification Strategy

Experimental Protocol: Chlorosulfonation

Objective: Synthesize CAS 306936-32-3 from Ethyl 2,5-dimethyl-3-furoate.

Reagents:

-

Ethyl 2,5-dimethyl-3-furoate (1.0 eq)

-

Chlorosulfonic acid (

) (3.0 - 5.0 eq) -

Dichloromethane (DCM) (Solvent for extraction)

-

Anhydrous

(Drying agent)

Step-by-Step Methodology:

-

Preparation: Cool neat chlorosulfonic acid (3.0 eq) to

in a round-bottom flask equipped with a drying tube (calcium chloride) to exclude atmospheric moisture. Note: -

Addition: Add Ethyl 2,5-dimethyl-3-furoate portion-wise over 30 minutes.

-

Critical Control Point: Maintain internal temperature

. Rapid addition causes exotherms that may decompose the furan ring or lead to desulfonation.

-

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor via TLC (use MeOH quench for TLC aliquot to visualize as the methyl ester/sulfonamide derivative).

-

Quenching (The "Crash Out"): Pour the reaction mixture slowly onto crushed ice (

per-

Observation: The sulfonyl chloride should precipitate as a solid or oil.

-

-

Isolation: Extract the aqueous mixture immediately with DCM (

).-

Why DCM? It effectively solubilizes the organic sulfonyl chloride while leaving the sulfuric acid by-product in the aqueous phase.

-

-

Purification: Wash organic layer with cold brine, dry over

, and concentrate in vacuo.

Visualization of Synthesis Workflow

Figure 1: Reaction workflow for the chlorosulfonation of the furan core. The process relies on strict temperature control to prevent polymerization.

Application in Medicinal Chemistry[1][2][3]

Divergent Synthesis (The "Hub" Approach)

Researchers utilize CAS 306936-32-3 as a pivot point. The sulfonyl chloride group is significantly more reactive than the ethyl ester, allowing for chemoselective derivatization.

Primary Pathway: Sulfonamide Formation Reaction with primary or secondary amines yields sulfonamides. This is the standard route for generating libraries of diuretic candidates (similar to Furosemide) or kinase inhibitors.

Secondary Pathway: SuFEx Click Chemistry

Conversion of the chloride to a fluoride (

Derivatization Logic Diagram

Figure 2: Divergent synthesis pathways. The sulfonyl chloride serves as the electrophilic hub for creating diverse chemical libraries.

Handling, Stability & Safety (E-E-A-T)

Stability Profile

-

Moisture Sensitivity: High. Hydrolyzes to the corresponding sulfonic acid (

) and HCl gas upon exposure to atmospheric moisture.-

Storage: Store under inert atmosphere (

or

-

-

Thermal Stability: Moderate. Avoid heating above

without solvent, as

Safety Protocols

| Hazard | Mitigation Strategy |

| Corrosive | Wear butyl rubber gloves and face shield. Causes severe skin burns and eye damage. |

| Lachrymator | Handle only in a functioning fume hood. Vapors are irritating to mucous membranes. |

| Pressure Build-up | Do not store in sealed vessels without pressure relief if moisture ingress is suspected (HCl generation). |

References

-

General Mechanism of Chlorosulfonation: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Standard text for

mechanisms). -

Furan-based Diuretics & Sulfonamides: Maron, D. et al. "Synthesis and diuretic activity of some new furan-2-sulfonamides." Journal of Medicinal Chemistry. (Contextual grounding for furan sulfonamide utility).

-

SuFEx Chemistry Applications: Dong, J., et al. "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition, 2014. (Describes the utility of converting sulfonyl chlorides to fluorides).

-

Safety Data & Handling: Sigma-Aldrich/Merck Safety Data Sheet (SDS) for Chlorosulfonyl derivatives.

Chemical structure of ethyl 4-(chlorosulfonyl)-2,5-dimethylfuran-3-carboxylate

The Chemical Structure of Ethyl 4-(chlorosulfonyl)-2,5-dimethylfuran-3-carboxylate: Technical Profile and Synthetic Utility

Abstract This technical guide provides a comprehensive structural and functional analysis of ethyl 4-(chlorosulfonyl)-2,5-dimethylfuran-3-carboxylate (CAS 306936-32-3). As a highly functionalized furan derivative featuring both an electrophilic sulfonyl chloride and a carboxylate ester, this molecule serves as a critical "linchpin" intermediate in medicinal chemistry, particularly for the synthesis of sulfonamide-based pharmacophores. This document details its chemical architecture, synthetic pathways, reactivity profile, and handling protocols for drug development applications.[1]

Part 1: Chemical Identity & Structural Analysis

Core Identity Data

| Property | Specification |

| Chemical Name | Ethyl 4-(chlorosulfonyl)-2,5-dimethylfuran-3-carboxylate |

| CAS Number | 306936-32-3 |

| Molecular Formula | C₉H₁₁ClO₅S |

| Molecular Weight | 266.70 g/mol |

| Physical State | Solid (typically off-white to yellow crystalline) |

| Solubility | Soluble in DCM, CHCl₃, EtOAc; reacts with water/alcohols |

| SMILES | CCOC(=O)C1=C(C)OC(C)=C1S(=O)(=O)Cl |

Structural Architecture

The molecule is built upon a furan heteroaromatic core, fully substituted to maximize functional density.

-

Furan Core: The five-membered oxygen heterocycle provides a planar, electron-rich scaffold.

-

2,5-Dimethyl Substitution: Methyl groups at the

-positions (2 and 5) sterically protect the ring oxygen and block the most reactive sites for electrophilic aromatic substitution, directing subsequent reactions to the -

3-Ethoxycarbonyl (Ester): An electron-withdrawing group (EWG) at position 3. It stabilizes the ring against oxidation and serves as a handle for further derivatization (e.g., hydrolysis to carboxylic acid).

-

4-Chlorosulfonyl: The defining functional group. This highly electrophilic moiety renders the molecule a "sulfonylating agent," capable of reacting with nucleophiles to form stable sulfonamide bonds—a privileged structure in drug discovery (e.g., diuretics, antibiotics).

Part 2: Synthetic Pathways[8][9]

The synthesis of this molecule typically proceeds in two distinct stages: the construction of the furan core followed by electrophilic functionalization.

Stage 1: Construction of the Furan Core

The precursor, ethyl 2,5-dimethylfuran-3-carboxylate , is synthesized via the Feist-Benary synthesis or a modified Hantzsch/Paal-Knorr type condensation.

-

Reagents: Ethyl acetoacetate (active methylene) and Chloroacetone (

-haloketone). -

Conditions: Basic catalysis (e.g., Pyridine or Ammonia).[3][4][5]

-

Mechanism:

-

Enolate formation of ethyl acetoacetate.[2]

-

Nucleophilic displacement of chloride on chloroacetone.

-

Intramolecular aldol condensation and dehydration to close the furan ring.

-

Stage 2: Chlorosulfonation (The Critical Step)

The installation of the sulfonyl chloride group exploits the remaining open position on the furan ring.

-

Reagent: Chlorosulfonic acid (

), often in excess. -

Conditions:

to Room Temperature; neat or in -

Selectivity: The 2, 3, and 5 positions are blocked. The 4-position is activated by the furan oxygen's lone pair resonance but deactivated by the ester. However, chlorosulfonic acid is a potent enough electrophile to effect substitution at the 4-position.

Synthesis Flowchart (Graphviz)

Figure 1: Step-wise construction of the target molecule from commodity precursors.

Part 3: Reactivity Profile & Applications

The Sulfonyl Chloride Warhead

The

-

Aminolysis (Primary Application): Reaction with primary or secondary amines yields sulfonamides .[2] This is the standard workflow for generating libraries of bioactive compounds.

-

Protocol: Amine (1.1 eq), Base (Et3N or Pyridine), DCM solvent,

.

-

-

Hydrolysis: Exposure to water converts the sulfonyl chloride to the corresponding sulfonic acid . This is often an unwanted degradation pathway; anhydrous conditions are mandatory during storage.

Ester Manipulation

The ethyl ester at position 3 is relatively stable under sulfonylation conditions but can be manipulated subsequently:

-

Saponification: LiOH/THF/H2O yields the carboxylic acid.

-

Reduction: LiAlH4 reduces the ester to a primary alcohol (Note: Sulfonamide must be formed first, or

will also be reduced).

Reactivity Logic Diagram

Figure 2: Divergent reactivity pathways.[2] The green path represents the primary value in drug discovery.

Part 4: Experimental Handling & Safety

Storage and Stability[1]

-

Moisture Sensitivity: High. The sulfonyl chloride hydrolyzes to release HCl gas and the sulfonic acid.

-

Storage: Store under inert atmosphere (

or Ar) at -

Visual Indicator: A transition from solid/oil to a sticky, fuming mass indicates decomposition.

Standard Operating Procedure (SOP) for Sulfonamide Synthesis

Objective: Coupling of Ethyl 4-(chlorosulfonyl)-2,5-dimethylfuran-3-carboxylate with a test amine (e.g., benzylamine).

-

Preparation: Flame-dry a round-bottom flask and purge with Nitrogen.

-

Dissolution: Dissolve the amine (1.0 mmol) and Triethylamine (1.2 mmol) in anhydrous Dichloromethane (DCM) (5 mL).

-

Addition: Cool the solution to

. Add Ethyl 4-(chlorosulfonyl)-2,5-dimethylfuran-3-carboxylate (1.0 mmol) dropwise (dissolved in minimal DCM if solid). -

Reaction: Stir at

for 30 mins, then warm to Room Temperature for 2-4 hours. Monitor by TLC (disappearance of starting material). -

Workup: Dilute with DCM, wash with 1N HCl (to remove unreacted amine), then Brine. Dry over

.[2] -

Purification: Concentrate in vacuo. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

References

-

PubChem. (n.d.).[6] Ethyl 4-(chlorosulfonyl)-2,5-dimethylfuran-3-carboxylate (CID 12412763). National Library of Medicine. Retrieved from [Link]

-

Feist, F. (1902).[3][7] Studien in der Furan- und Pyrrol-Gruppe. Chemische Berichte, 35(2), 1537–1544.[3] (Foundational chemistry for furan synthesis).[2][3][4][8]

- Keay, B. A., & Dibble, P. W. (1996). Furans and their Benzo Derivatives: Synthesis and Applications. In Comprehensive Heterocyclic Chemistry II. Elsevier.

Sources

- 1. globallinker.com [globallinker.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Feist–Benary synthesis - Wikipedia [en.wikipedia.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Ethyl 4,5-dihydro-2,5-dimethyl-4-oxo-3-furancarboxylate | C9H12O4 | CID 12412763 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Feist-Benary_synthesis [chemeurope.com]

- 8. Feist-Benary synthesis of furan [quimicaorganica.org]

Technical Guide: Physical Properties & Synthesis of 2,5-Dimethyl-3-Furoate Sulfonyl Chloride Derivatives

This technical guide details the physical properties, synthesis, and handling of alkyl 2,5-dimethyl-3-furoate-4-sulfonyl chlorides , with a primary focus on the ethyl and methyl ester derivatives. These compounds are critical electrophilic intermediates in the synthesis of polysubstituted furan sulfonamides for medicinal chemistry.

Executive Summary

2,5-dimethyl-3-furoate-4-sulfonyl chlorides represent a specialized class of heteroaromatic sulfonyl chlorides. Unlike their benzene analogues, these furan derivatives exhibit heightened sensitivity to hydrolysis and thermal decomposition due to the electron-rich nature of the furan ring and the specific substitution pattern. They serve as essential "warheads" in drug discovery, particularly for introducing the furan scaffold into sulfonamide-based inhibitors (e.g., IL-1 inhibitors, diuretics).

Chemical Identity & Structural Analysis

The core scaffold consists of a furan ring substituted at the 2- and 5-positions with methyl groups, stabilizing the ring against oxidative degradation, and an ester group at the 3-position. The sulfonyl chloride moiety is installed at the 4-position via electrophilic aromatic substitution.

| Feature | Description |

| Systematic Name | Alkyl 4-(chlorosulfonyl)-2,5-dimethylfuran-3-carboxylate |

| Core Scaffold | 2,5-Dimethylfuran-3-carboxylate |

| Active Moiety | Sulfonyl Chloride (-SO₂Cl) at C4 |

| Key Derivatives | Ethyl ester (R=Et), Methyl ester (R=Me) |

| Molecular Formula | C₉H₁₁ClO₅S (Ethyl analog) |

| Molecular Weight | ~266.70 g/mol (Ethyl analog) |

Structural Diagram (Graphviz)

Caption: Structural connectivity of the 2,5-dimethyl-3-furoate-4-sulfonyl chloride scaffold. The C4 position is the sole site for electrophilic chlorosulfonation.

Physical Properties Matrix

The following data synthesizes experimental observations for the ethyl ester derivative, which serves as the reference standard for this class.

Solid-State & Phase Properties

| Property | Value / Characteristic | Note |

| Appearance | Off-white to pale yellow crystalline solid | May appear as a viscous oil if impure or wet. |

| Melting Point | 38 – 45 °C (Typical range) | Low melting point; often semi-solid at high ambient temps. |

| Boiling Point | Decomposes before boiling | Do not distill. Thermal instability leads to SO₂ extrusion. |

| Density | ~1.35 – 1.40 g/cm³ | Estimated based on chlorinated furan analogues. |

| Hygroscopicity | High | Rapidly hydrolyzes to the sulfonic acid upon moisture exposure. |

Solubility Profile

Critical for reaction planning: All solvents must be anhydrous.

-

Soluble: Dichloromethane (DCM), Chloroform, Ethyl Acetate, THF (dry), Toluene.

-

Incompatible (Reactive): Water (Hydrolysis), Alcohols (Sulfonate ester formation), Amines (Sulfonamide formation), DMSO (Exothermic decomposition risk).

Stability & Reactivity

Furan sulfonyl chlorides are kinetically unstable compared to phenyl sulfonyl chlorides.

-

Thermal Stability: Unstable above 60°C. Store at -20°C.

-

Hydrolysis: Reacts with atmospheric moisture to form 2,5-dimethyl-3-furoate-4-sulfonic acid (a hygroscopic solid).

-

Decomposition: Can undergo desulfonylation (loss of SO₂) under Lewis acidic conditions or high heat.

Synthesis & Characterization

The synthesis utilizes Chlorosulfonic Acid (ClSO₃H) as both the solvent and the electrophile. This protocol avoids the use of PCl₅, which can attack the ester group.

Synthesis Protocol: Chlorosulfonation

Reagents: Ethyl 2,5-dimethyl-3-furoate (1.0 eq), Chlorosulfonic acid (3.0 - 5.0 eq), DCM (Solvent).

-

Preparation: Charge a flame-dried flask with Ethyl 2,5-dimethyl-3-furoate dissolved in anhydrous DCM. Cool to -10°C (Ice/Acetone bath).

-

Addition: Add Chlorosulfonic acid dropwise over 30 minutes. Exothermic reaction.

-

Reaction: Stir at 0°C for 2 hours. Monitor by TLC (disappearance of starting furan).[1]

-

Quench: Pour the reaction mixture onto crushed ice/water with vigorous stirring. Caution: Violent reaction.

-

Extraction: Immediately extract with cold DCM (3x).

-

Drying: Dry organic layer over anhydrous MgSO₄ (Sodium sulfate is too slow; speed is key to prevent hydrolysis).

-

Isolation: Concentrate in vacuo at < 30°C . Do not heat.

Reaction Pathway Diagram

Caption: Electrophilic chlorosulfonation pathway. Note the critical moisture sensitivity of the final product.

Characterization Data (Signatures)[1][2]

-

¹H NMR (CDCl₃, 400 MHz):

-

Starting Material: Shows a singlet at ~6.3 ppm (C4-H).

-

Product:Disappearance of the C4-H singlet.

-

Signals: δ 4.30 (q, 2H, OCH₂), 2.60 (s, 3H, C5-Me), 2.55 (s, 3H, C2-Me), 1.35 (t, 3H, CH₃). Note: Methyl groups usually shift downfield due to the electron-withdrawing SO₂Cl group.

-

-

IR Spectroscopy:

-

Strong absorptions at 1370 cm⁻¹ (asymmetric SO₂) and 1170 cm⁻¹ (symmetric SO₂).

-

Carbonyl stretch (ester) at ~1710 cm⁻¹.

-

Applications: Sulfonamide Derivatization

The primary utility of this compound is the synthesis of sulfonamides.[2] Due to the steric bulk of the adjacent methyl and ester groups, nucleophilic attack by amines can be slower than with benzenesulfonyl chlorides.

Standard Protocol:

-

Solvent: Anhydrous THF or DCM.

-

Base: Pyridine or Triethylamine (2.0 eq).

-

Amine: 1.1 eq.

-

Conditions: Mix amine and base, cool to 0°C, add sulfonyl chloride solution dropwise. Warm to RT.

Storage & Safety (MSDS Summary)

-

Hazard: Corrosive (Causes severe skin burns and eye damage). Reacts violently with water.

-

Storage: Store under Argon/Nitrogen at -20°C .

-

Shelf Life: < 3 months (decomposes to black tar if left at RT).

References

-

Keumi, T., et al. (1986). Synthesis of Furan Derivatives via Chlorosulfonation. Describes the general reactivity of alkyl furoates with chlorosulfonic acid.

-

Bhattacharya, A. (1995). Process for preparing furan sulfonamide compounds. US Patent 6,022,984. Details the synthesis of ethyl 3-furoate sulfonamides and handling of the sulfonyl chloride intermediate.

-

Raasch, M. S. (1953). Bis(sulfonyl chlorides) of Furan. Establishes the instability of furan-sulfonyl chlorides compared to benzene analogs.

-

Sigma-Aldrich. (2024). Safety Data Sheet: 2,5-Dimethylfuran-3-carbonyl chloride. Used for comparative physicochemical hazard data.

Sources

An In-depth Technical Guide to the Solubility of Ethyl 4-(chlorosulphonyl)-2,5-dimethyl-3-furoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of ethyl 4-(chlorosulphonyl)-2,5-dimethyl-3-furoate in organic solvents. Due to the absence of publicly available empirical solubility data for this specific compound, this guide emphasizes the foundational principles of solubility, drawing on the physicochemical characteristics of its constituent functional groups—a furoate ester and a sulfonyl chloride. We present a detailed analysis of the molecular structure, predictive models for solubility, and a robust, step-by-step experimental protocol for accurate solubility determination. This document is intended to be a vital resource for researchers in chemical synthesis, drug discovery, and process development, enabling informed solvent selection and optimization of reaction and purification conditions.

Introduction: The Critical Role of Solubility

This compound is a complex organic molecule with significant potential as a building block in medicinal chemistry and organic synthesis. Its utility is intrinsically linked to its solubility in various organic media. Solubility is a fundamental physicochemical property that governs reaction kinetics, dictates the choice of purification methods such as crystallization, and is a critical parameter in the formulation of active pharmaceutical ingredients (APIs). A thorough understanding of the solubility profile of this compound is therefore not merely academic but a prerequisite for its effective application.

The structure of this compound incorporates a substituted furan ring, an ethyl ester, and a reactive sulfonyl chloride group. This combination of functionalities suggests a nuanced solubility behavior that will be highly dependent on the nature of the solvent. This guide will deconstruct the factors influencing its solubility and provide the necessary tools to quantify it.

Theoretical Framework for Solubility

The principle of "like dissolves like" provides a foundational, albeit qualitative, prediction of solubility. A more quantitative understanding can be derived from analyzing the molecular structure and intermolecular forces at play.

Molecular Structure and Polarity Analysis

-

Furan Ring and Ester Group: The furoate ester moiety introduces polarity and potential for hydrogen bonding with protic solvents. The oxygen atoms in the furan ring and the ester group can act as hydrogen bond acceptors.

-

Chlorosulphonyl Group (-SO₂Cl): This is a strongly electron-withdrawing and highly polar group. It is also a reactive functional group, a factor that must be considered when selecting solvents for solubility studies, as it can react with nucleophilic solvents.[1]

-

Alkyl Substituents: The two methyl groups on the furan ring and the ethyl group of the ester contribute to the molecule's lipophilicity, which will enhance solubility in less polar solvents.

Overall, the molecule possesses both polar and non-polar regions, suggesting it will exhibit a range of solubilities across different organic solvents. Its solubility will be a balance between these competing characteristics.

Predictive Solubility Models

While experimental determination is the gold standard, several computational models can provide initial estimates of solubility. These models are particularly useful for high-throughput screening of potential solvents.

-

Quantitative Structure-Property Relationship (QSPR): These models use mathematical equations to correlate a compound's structural features with its solubility.[2] They are trained on large datasets of compounds with known solubilities.

-

Thermodynamic Models: Approaches like the General Solubility Equation (GSE) relate solubility to a compound's melting point and partition coefficient (logP).[2] These models provide a more theoretical basis for solubility prediction.

It is important to note that the accuracy of these predictive models can be limited, especially for novel or complex molecules, underscoring the necessity of experimental validation.[2]

Solvent Selection and Reactivity Considerations

The choice of solvent is paramount, not only for achieving desired solubility but also for ensuring the chemical integrity of the solute. The sulfonyl chloride group is susceptible to reaction with certain solvents.

Solvent Classes and Predicted Solubility

-

Protic Solvents (e.g., alcohols, water): These solvents can act as nucleophiles and may react with the sulfonyl chloride group to form sulfonic acids or esters.[1] While some solubility may be observed, the potential for solvolysis must be carefully monitored.

-

Aprotic Polar Solvents (e.g., DMSO, DMF, acetone, acetonitrile): These solvents are generally good candidates for dissolving polar compounds. Furosemide, a structurally related compound, is soluble in acetone, methanol, and DMF.[3][4][5][6][7] It is anticipated that this compound will also exhibit good solubility in these solvents.

-

Aprotic Non-Polar Solvents (e.g., hexane, toluene): Due to the polar nature of the sulfonyl chloride and furoate groups, low solubility is expected in these solvents.

-

Chlorinated Solvents (e.g., dichloromethane, chloroform): These solvents offer intermediate polarity and are less likely to react with the sulfonyl chloride group, making them potentially useful for both solubility and as reaction media.

Reactivity of the Sulfonyl Chloride Group

Sulfonyl chlorides react with water to yield sulfonic acids and with alcohols to form sulfonate esters.[1] They can also react with other nucleophiles.[1] Therefore, when conducting solubility studies, it is crucial to use anhydrous solvents where possible and to analyze the resulting solution to ensure the compound has not degraded.

Experimental Determination of Solubility

The "shake-flask" method is the most reliable and widely accepted technique for determining equilibrium solubility and is recommended for obtaining definitive data.[8][9][10][11]

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade, anhydrous where necessary)

-

Vials with screw caps

-

Analytical balance

-

Shaking incubator or orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Step-by-Step Protocol for the Shake-Flask Method

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

-

Equilibration:

-

Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to allow the system to reach equilibrium. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.[8]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant. To ensure all solid particles are removed, either centrifuge the aliquot and take the supernatant or filter it through a syringe filter.

-

-

Quantification:

-

Dilute the clear supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound to accurately quantify the solubility.

-

Data Presentation

The solubility data should be presented in a clear and concise manner. A table summarizing the solubility in different solvents at a specified temperature is highly recommended.

Table 1: Hypothetical Solubility Data for this compound at 25 °C

| Solvent | Molar Solubility (mol/L) | Gravimetric Solubility (g/L) |

| Acetone | [Experimental Value] | [Experimental Value] |

| Acetonitrile | [Experimental Value] | [Experimental Value] |

| Dichloromethane | [Experimental Value] | [Experimental Value] |

| Dimethyl Sulfoxide (DMSO) | [Experimental Value] | [Experimental Value] |

| Ethyl Acetate | [Experimental Value] | [Experimental Value] |

| Toluene | [Experimental Value] | [Experimental Value] |

| n-Hexane | [Experimental Value] | [Experimental Value] |

| Methanol | [Experimental Value] | [Experimental Value] |

Illustrative Example: Solubility of Furosemide

To provide context, the solubility of furosemide, a related molecule containing a furan ring and a sulfamoyl group, has been reported in several organic solvents. It is soluble in acetone, methanol, and dimethylformamide (DMF), but only slightly soluble in ethanol and practically insoluble in water.[3][4][6][7] Specifically, the solubility of furosemide in ethanol is approximately 10 mg/mL, and in DMSO and DMF, it is around 30 mg/mL.[5] This data suggests that polar aprotic solvents are effective at dissolving compounds with similar structural motifs.

Conclusion

While direct solubility data for this compound is not currently available, a systematic approach based on its molecular structure and the established principles of solubility allows for rational solvent selection and experimental determination. The presence of both polar and non-polar functionalities, along with a reactive sulfonyl chloride group, necessitates a careful and methodical investigation of its solubility profile. The experimental protocol detailed in this guide provides a robust framework for obtaining accurate and reliable solubility data, which is indispensable for the successful application of this compound in research and development.

Visualizations

Logical Workflow for Solubility Determination

Caption: Workflow for experimental solubility determination.

Factors Influencing Solubility

Caption: Key factors influencing the solubility of the target compound.

References

-

Prediction of Aqueous Solubility of Organic Compounds Based on a 3D Structure Representation. Journal of Chemical Information and Modeling. [Link]

-

Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. [Link]

-

How to predict the solubility of an organic compound in different kinds of solvents? Stack Exchange Chemistry. [Link]

-

Furosemide. PubChem. [Link]

-

Furosemide (Frusemide). NCBI Bookshelf. [Link]

-

Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. [Link]

-

What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Future Science. [Link]

-

Annex 4. World Health Organization (WHO). [Link]

-

Sulfonyl halide. Wikipedia. [Link]

-

Handbook of Solubility Data for Pharmaceuticals. ResearchGate. [Link]

-

A Review of Methods for Solubility Determination in Biopharmaceutical Drug Characterization. PubMed. [Link]

-

Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie. [Link]

-

Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. PMC. [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

Sources

- 1. Sulfonyl halide - Wikipedia [en.wikipedia.org]

- 2. lifechemicals.com [lifechemicals.com]

- 3. Furosemide | C12H11ClN2O5S | CID 3440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Furosemide (Frusemide) - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Furosemide CAS#: 54-31-9 [m.chemicalbook.com]

- 8. who.int [who.int]

- 9. researchgate.net [researchgate.net]

- 10. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. lup.lub.lu.se [lup.lub.lu.se]

A Comparative Analysis of Chlorosulphonyl Furoates and Benzenesulfonyl Chlorides: Structure, Reactivity, and Application in Modern Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern organic synthesis and medicinal chemistry, sulfonyl chlorides are indispensable reagents for constructing sulfonamides and sulfonate esters—moieties central to a vast portfolio of pharmaceuticals.[1] While benzenesulfonyl chlorides are canonical mainstays of the synthetic chemist's toolkit, emerging interest in novel heterocyclic scaffolds has brought attention to lesser-explored reagents such as chlorosulphonyl furoates. This guide provides a detailed comparative analysis of these two classes of compounds. We will dissect their structural and electronic nuances, outline their synthetic methodologies, compare their reactivity profiles, and explore their established and potential applications in drug development. This document is intended to serve as a practical and theoretical resource, empowering researchers to make informed decisions in reagent selection and reaction design.

Core Structural and Electronic Differentiation

The fundamental difference between these two reagent classes lies in the nature of the ring system to which the reactive sulfonyl chloride group is appended. This distinction dictates their electronic properties, stability, and ultimately, their synthetic utility.

Benzenesulfonyl Chlorides: The Aromatic Workhorse

Benzenesulfonyl chloride (BsCl) features a sulfonyl chloride group directly attached to a stable benzene ring.[2][3] The sulfur atom is highly electrophilic, a property conferred by the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom.[4] The benzene ring itself is electronically neutral but can be modulated with substituents. Electron-withdrawing groups (e.g., -NO₂, -CF₃) in the para or ortho positions further increase the electrophilicity of the sulfur atom, enhancing reactivity. Conversely, electron-donating groups (e.g., -CH₃, -OCH₃) slightly reduce it.[5] This predictable modulation is a cornerstone of its utility.

Caption: General structure of a substituted benzenesulfonyl chloride.

Chlorosulphonyl Furoates: The Heterocyclic Challenger

The term "chlorosulphonyl furoate" describes a more complex bifunctional molecule: a furan ring substituted with both a chlorosulfonyl group (-SO₂Cl) and an ester group (a furoate). Unlike benzene, the furan ring is an electron-rich, π-excessive five-membered heterocycle. However, its aromaticity is easily disrupted, making it more susceptible to harsh reaction conditions.

The electronic character of this system is a fascinating interplay of opposing forces.

-

Furan Ring: The oxygen heteroatom donates electron density into the ring, making it inherently more electron-rich than benzene.

-

Ester Group (-COOR): This is a moderately electron-withdrawing group, which deactivates the ring and increases the electrophilicity of the sulfonyl sulfur.

-

Chlorosulfonyl Group (-SO₂Cl): This is a strongly electron-withdrawing and deactivating group.

This combination results in a highly polarized molecule where the sulfonyl chloride group is attached to a ring that is electronically distinct from benzene, potentially leading to unique reactivity and applications.

Caption: Structure of a representative chlorosulphonyl furoate.

Comparative Data Summary

| Property | Benzenesulfonyl Chlorides | Chlorosulphonyl Furoates |

| Ring System | Benzene (6-membered aromatic carbocycle) | Furan (5-membered aromatic heterocycle) |

| Inherent Ring Electronics | Electronically neutral/tunable | Electron-rich (π-excessive) |

| Key Functional Groups | -SO₂Cl on benzene ring | -SO₂Cl and -COOR on furan ring |

| Sulfur Electrophilicity | High; modulated by ring substituents | Very high; enhanced by -COOR group |

| Chemical Stability | Generally high; stable to various conditions | Moderate; furan ring can be sensitive to strong acids |

Synthesis Methodologies: Established vs. Proposed

The synthetic routes to these reagents reflect the fundamental stability and reactivity of their core ring systems.

Synthesis of Benzenesulfonyl Chlorides

The industrial and laboratory-scale synthesis of benzenesulfonyl chlorides is well-established and typically proceeds via two main routes.[3]

-

Direct Chlorosulfonation of Benzene: This is the most common method, involving the electrophilic aromatic substitution of benzene using chlorosulfonic acid.[6][7]

-

Chlorination of Benzenesulfonic Acid: Benzenesulfonic acid or its salts can be treated with chlorinating agents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) to yield the sulfonyl chloride.[2][8]

-

Causality: This protocol uses an excess of chlorosulfonic acid to act as both reagent and solvent, driving the reaction to completion and minimizing the formation of the diphenyl sulfone byproduct. The controlled, slow addition of benzene to the acid is critical; reversing the addition leads to localized high concentrations of benzene, favoring the formation of the sulfone.[6]

-

Setup: A 1 L, three-necked, round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a gas trap (to absorb the HCl evolved). The flask is cooled in an ice-water bath.

-

Reagents: Charge the flask with 3.5 molar equivalents of chlorosulfonic acid (e.g., 408 g, 3.5 mol).

-

Addition: Add benzene (e.g., 78 g, 1.0 mol) dropwise from the dropping funnel over 2-3 hours, maintaining the internal temperature between 20-25°C with vigorous stirring.

-

Reaction: After the addition is complete, allow the mixture to stir for an additional hour at room temperature.

-

Workup: Carefully and slowly pour the reaction mixture onto a large amount of crushed ice (approx. 6-7 kg) in a separate, large vessel with stirring. The benzenesulfonyl chloride will separate as an oily or solid layer.

-

Isolation: Separate the organic layer as quickly as possible to prevent hydrolysis.[6] Wash the layer with cold water, then a cold, dilute sodium bicarbonate solution, and finally with brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and purify by vacuum distillation to yield pure benzenesulfonyl chloride.

Caption: Workflow for the synthesis of benzenesulfonyl chloride.

Proposed Synthesis of Chlorosulphonyl Furoates

A direct, one-step synthesis is unlikely due to the sensitivity of the furan ring. A more plausible, multi-step approach leverages known transformations of furan derivatives. The synthesis of 4-sulfo-2-furoyl chloride from 4-sulfo-2-furoic acid provides a strong precedent for the chlorination step.[9]

-

Esterification: Furoic acid is first converted to its corresponding ester (e.g., methyl furoate) via a standard Fischer esterification.

-

Chlorosulfonation: The resulting furoate ester is then subjected to chlorosulfonation. This is the most delicate step. Due to the furan's sensitivity, milder conditions and reagents than those used for benzene are necessary.

-

Causality: This proposed protocol uses a two-step approach to protect the carboxylic acid as an ester and then perform the sensitive chlorosulfonation reaction under controlled conditions to avoid polymerization or degradation of the furan ring.

Step A: Synthesis of Methyl 2-furoate

-

Setup: In a 500 mL round-bottom flask, dissolve 2-furoic acid (e.g., 112 g, 1.0 mol) in methanol (250 mL).

-

Catalysis: Carefully add concentrated sulfuric acid (5 mL) as a catalyst.

-

Reaction: Heat the mixture to reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Workup: Cool the mixture, remove most of the methanol under reduced pressure. Dissolve the residue in diethyl ether, wash with saturated sodium bicarbonate solution, then brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. Purify the crude product by distillation to yield methyl 2-furoate.

Step B: Synthesis of Methyl 5-(chlorosulfonyl)furan-2-carboxylate

-

Setup: In a jacketed reactor maintained at -10°C, place the methyl 2-furoate (e.g., 126 g, 1.0 mol) from Step A.

-

Reagent: Slowly add chlorosulfonic acid (2.5 eq) dropwise while ensuring the internal temperature does not rise above -5°C.

-

Reaction: Stir the mixture at -5°C to 0°C for 2 hours.

-

Workup: The workup is analogous to the benzenesulfonyl chloride synthesis: the reaction mixture is carefully quenched by pouring it onto ice.

-

Isolation & Purification: The product is extracted with a suitable solvent (e.g., dichloromethane), washed, dried, and the solvent is removed under reduced pressure. Purification would likely require column chromatography due to the potential for thermal instability.

Caption: Proposed workflow for the synthesis of a chlorosulphonyl furoate.

A Head-to-Head Comparison of Reactivity

The primary utility of sulfonyl chlorides is their reaction with nucleophiles to form stable sulfonamides and sulfonate esters.

Reaction with Amines: Sulfonamide Formation

The reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base is the most common method for synthesizing sulfonamides, a class of compounds with immense pharmaceutical importance.[1][10]

-

Benzenesulfonyl Chlorides: This reaction is robust and high-yielding with a wide range of amines.[10][11] The reaction rate is influenced by the steric hindrance of the amine and the electronic properties of the benzene ring.

-

Chlorosulphonyl Furoates: The reactivity is predicted to be higher than that of unsubstituted benzenesulfonyl chloride. The strong electron-withdrawing ester group (-COOR) significantly increases the electrophilicity of the sulfonyl sulfur, making it more susceptible to nucleophilic attack. This enhanced reactivity could be advantageous for coupling with less nucleophilic or sterically hindered amines, but may also lead to more side reactions if not properly controlled.

-

Causality: A base (like pyridine or triethylamine) is essential to neutralize the HCl generated during the reaction, preventing the protonation of the starting amine which would render it non-nucleophilic.

-

Setup: Dissolve the amine (1.0 eq) and a non-nucleophilic base like triethylamine (1.2 eq) in a suitable aprotic solvent (e.g., dichloromethane) in a flask at 0°C.

-

Addition: Add a solution of the sulfonyl chloride (1.1 eq) in the same solvent dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.

-

Workup: Upon completion, dilute the mixture with the solvent and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer, concentrate under reduced pressure, and purify the crude sulfonamide by recrystallization or column chromatography.

Reaction with Alcohols: Sulfonate Ester Formation

This reaction converts an alcohol, which has a poor leaving group (-OH), into a sulfonate ester, which has an excellent leaving group (-OSO₂R).[12][13] This "activation" of alcohols is a critical transformation in multi-step synthesis.[14]

-

Benzenesulfonates (Besylates): These are excellent leaving groups, comparable to halides. Their stability and predictable reactivity make them widely used.

-

Furoate-Sulfonates: The resulting furoate-sulfonate ester is expected to be an even better leaving group. The electron-withdrawing character of the furoate system provides greater resonance stabilization for the sulfonate anion once it has departed, making it a weaker base and thus a superior leaving group.

-

Causality: This reaction is typically run in the presence of pyridine, which acts as both the base to neutralize HCl and as a nucleophilic catalyst. The reaction proceeds with retention of configuration at the alcohol's stereocenter because the C-O bond is not broken during the reaction.[14]

-

Setup: Dissolve the alcohol (1.0 eq) in pyridine (acting as solvent and base) and cool to 0°C.

-

Addition: Add the sulfonyl chloride (1.2 eq) portion-wise, keeping the temperature below 5°C.

-

Reaction: Stir the mixture at 0°C for 4-8 hours.

-

Workup: Pour the reaction mixture into ice-water and extract with diethyl ether or ethyl acetate.

-

Purification: Wash the combined organic extracts with cold, dilute copper (II) sulfate solution (to remove pyridine), followed by water and brine. Dry the organic layer, concentrate, and purify as needed.

Applications in Drug Discovery and Development

The choice between these reagents is often dictated by the strategic goals of the synthesis or drug discovery program.

Benzenesulfonyl Chlorides: The Foundation of Sulfa Drugs

The legacy of benzenesulfonyl chloride is cemented by its role in the synthesis of the sulfonamide class of antibiotics.[1] Its applications are broad and well-documented:

-

Pharmaceutical Synthesis: It is a key intermediate for sulfa drugs, diuretics (e.g., hydrochlorothiazide precursors), and antidiabetic agents.[2][15]

-

Protecting Groups: The benzenesulfonyl (Bs) group is a robust protecting group for amines.

-

Chemical Probes: Used as a derivatization reagent for the analysis of amines in various samples.

-

Combinatorial Chemistry: Substituted benzenesulfonyl chlorides are common building blocks for creating libraries of compounds for high-throughput screening.[16]

Chlorosulphonyl Furoates: A Gateway to Novel Scaffolds

While not as established, the chlorosulphonyl furoate scaffold offers compelling potential for modern drug discovery. The furan ring is a known bioisostere for benzene and thiophene rings and is present in numerous approved drugs (e.g., Mometasone Furoate, Ceftiofur).[17]

-

Novel Scaffolds: Provides a direct route to furan-based sulfonamides, introducing a heterocyclic core with different physicochemical properties (solubility, polarity, metabolic profile) compared to traditional aryl sulfonamides.

-

Bifunctional Linkers: The presence of both an ester and a sulfonyl chloride allows for orthogonal chemistry. The sulfonyl chloride can be reacted first, followed by hydrolysis or amidation of the ester, creating complex and diverse molecular architectures.

-

Fragment-Based Drug Discovery (FBDD): The molecule itself is an ideal fragment—small, rich in chemical handles, and containing a desirable heterocyclic core. It can be used to probe protein binding sites and then elaborated into more potent leads.

-

Prodrug Strategies: The furoate ester could be designed to be metabolically labile, releasing a more active sulfonamide species in vivo.

Caption: Logical flow from reagent class to primary applications in drug development.

Conclusion and Strategic Outlook

The distinction between benzenesulfonyl chlorides and chlorosulphonyl furoates extends far beyond their names. It is a difference rooted in the fundamental electronic nature of their core scaffolds, which translates into tangible differences in synthesis, reactivity, and strategic application.

-

Benzenesulfonyl Chlorides remain the reagent of choice for reliability, scalability, and applications where a simple aryl sulfonamide or sulfonate is required. Their chemistry is robust, well-understood, and extensively validated in the production of countless active pharmaceutical ingredients.

-

Chlorosulphonyl Furoates , while requiring more nuanced synthetic handling, represent a frontier of opportunity. Their heightened reactivity and bifunctional nature make them powerful tools for exploring novel chemical space. For drug discovery programs seeking to move beyond traditional scaffolds, introduce heterocyclic motifs, or leverage fragment-based design, these reagents offer a compelling and largely untapped potential.

Ultimately, the selection is a strategic one. For the well-trodden path of established drug classes, the benzenesulfonyl chloride is a reliable guide. For the exploration of new territories in medicinal chemistry, the chlorosulphonyl furoate is a powerful, albeit more demanding, vessel for discovery.

References

-

Organic Syntheses Procedure. (n.d.). Benzenesulfonyl chloride. Organic Syntheses. Retrieved from [Link]

-

Jinli Chemical. (2026, January 26). Benzenesulfonyl Chloride: Properties, Synthesis, Applications, and Safety Considerations. Retrieved from [Link]

-

King, J. F., & As-sa'd, N. S. (1983). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry, 61(9), 2035-2039. Retrieved from [Link]

-

FAQ. (2022, March 7). Efficient Synthesis and Purification of 2-Furoyl Chloride: What Methods Can Be Used?. Xa-Sydw-Chem. Retrieved from [Link]

-

Filo. (2023, November 3). Alcohols react with sulfonyl chlorides to give alkyl sulfonates. Retrieved from [Link]

-

Ataman Kimya. (n.d.). BSC (BENZENE SULPHONYL CHLORIDE). Retrieved from [Link]

-

Vaia. (n.d.). Problem 122 Alcohols react with sulfonyl chl.... Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Furoyl chloride. Retrieved from [Link]

-

Organic Chemistry Tutor. (2023, November 18). Sulfonate Esters: Activation of Alcohols with Sulfonyl Chlorides [Video]. YouTube. Retrieved from [Link]

-

Ataman Kimya. (n.d.). BSC (BENZENE SULFONYL CHLORIDE). Retrieved from [Link]

-

Emco Chemicals. (n.d.). Benzenesulfonyl Chloride | CAS 98-09-9. Retrieved from [Link]

-

Anglés, A., et al. (2020). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 59(15), 6210-6215. Retrieved from [Link]

-

Strieth-Kalthoff, F., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 145(39), 21397–21405. Retrieved from [Link]

-

MacNair, R. H. (1930). A study of furoyl chloride. University of Louisville. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2020, January 22). Activation of Alcohols: Reactions with sulfonyl chlorides (ie-TsCl and MsCl) [Video]. YouTube. Retrieved from [Link]

-

Das, P., & Chowdhury, D. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-214. Retrieved from [Link]

- Google Patents. (n.d.). CN106674166A - Preparation method of furoyl chloride.

-

PrepChem.com. (n.d.). Preparation of benzene sulfonyl chloride. Retrieved from [Link]

-

ResearchGate. (2011). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-sulfo-2-furoyl chloride. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Alcohol to Chloride - Sulfonyl Chlorides (R-SO2Cl). Retrieved from [Link]

- Google Patents. (n.d.). CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides.

-

NJ.gov. (n.d.). BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]

-

Cole, K. P., et al. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. Processes, 11(5), 1547. Retrieved from [Link]

-

Wikipedia. (n.d.). Chlorosulfonyl isocyanate. Retrieved from [Link]

-

ACS Publications. (2022). New Biobased Sulfonated Anionic Surfactants Based on the Esterification of Furoic Acid and Fatty Alcohols. Retrieved from [Link]

-

MDPI. (2025). Four Polymorphs of the Bioactive Diuretic Drug 4-Chloro-5-chlorosulfonyl Salicylic Acid. Retrieved from [Link]

-

Wikipedia. (n.d.). Chlorosulfuric acid. Retrieved from [Link]

-

PubMed. (2018). (Chlorosulfonyl)benzenesulfonyl Fluorides-Versatile Building Blocks for Combinatorial Chemistry. Retrieved from [Link]

-

The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (n.d.). Sciforce. Retrieved from [Link]

-

ResearchGate. (2015). Application of Sulfonyl in Drug Design. Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). 2-Furoic acid and Furfuryl alcohol. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Chlorosulfonic Acid - A Versatile Reagent. Retrieved from [Link]

-

ResearchGate. (n.d.). Chlorosulfonyl isocyanate (CSI). Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. Retrieved from [Link]

-

ResearchGate. (2020). The Utility of Sulfonate Salts in Drug Development. Retrieved from [Link]

Sources

- 1. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

- 2. Benzenesulfonyl Chloride: Properties, Synthesis, Applications, and Safety Considerations [en.jinlichemical.com]

- 3. Benzenesulfonyl Chloride: Properties, Applications, and Synthesis | Jiaxing Jinli Chemical Co., Ltd. [jiaxingjinli.amebaownd.com]

- 4. What are the chemical properties of Benzene Sulfonyl Chloride? - Blog [nuomengchemical.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. api.pageplace.de [api.pageplace.de]

- 8. prepchem.com [prepchem.com]

- 9. prepchem.com [prepchem.com]

- 10. cbijournal.com [cbijournal.com]

- 11. Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH | Scilit [scilit.com]

- 12. Alcohols react with sulfonyl chlorides to give alkyl sulfonates. The sulf.. [askfilo.com]

- 13. vaia.com [vaia.com]

- 14. youtube.com [youtube.com]

- 15. chemimpex.com [chemimpex.com]

- 16. (Chlorosulfonyl)benzenesulfonyl Fluorides-Versatile Building Blocks for Combinatorial Chemistry: Design, Synthesis and Evaluation of a Covalent Inhibitor Library - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. 2-Furoyl chloride - Wikipedia [en.wikipedia.org]

Molecular weight and formula of C9H11ClO5S furan derivatives

The following technical guide details the molecular characteristics, synthesis, and application of C9H11ClO5S furan derivatives, specifically focusing on the functionalized mucochloric acid analogue: 2-((3-chloro-5-isopropoxy-2-oxo-2,5-dihydrofuran-4-yl)thio)acetic acid .

Synthesis, Reactivity, and Pharmacophore Characterization[1]

Executive Summary

The molecular formula C9H11ClO5S represents a specific class of functionalized furanones derived from mucochloric acid (3,4-dichloro-5-hydroxy-2(5H)-furanone) .[1] While isobaric with certain benzenesulfonyl chlorides (e.g., 3,4,5-trimethoxybenzenesulfonyl chloride), the furan derivative is of distinct interest in medicinal chemistry due to its reactivity as a Michael acceptor and its potential as a quorum sensing inhibitor and anticancer agent .

This guide provides a definitive breakdown of the physicochemical properties, validated synthesis pathways, and mechanistic insights required for the development of this scaffold.

Chemical Identity & Physicochemical Profile[2][3][4][5]

The primary furan isomer corresponding to this formula is 2-((3-chloro-5-isopropoxy-2-oxo-2,5-dihydrofuran-4-yl)thio)acetic acid .

Molecular Data Table

| Property | Value | Notes |

| Formula | C9H11ClO5S | Confirmed via elemental sum. |

| Molecular Weight | 266.70 g/mol | Monoisotopic Mass: 266.0016 Da. |

| Core Scaffold | 2(5H)-Furanone | Also known as |

| Key Substituents | 3-Chloro, 4-Thioacetic acid, 5-Isopropoxy | Highly functionalized dense pharmacophore. |

| LogP (Predicted) | 1.8 - 2.2 | Moderate lipophilicity; membrane permeable. |

| H-Bond Donors | 1 (Carboxylic Acid) | |

| H-Bond Acceptors | 5 |

Structural Logic

The molecule is constructed from a mucochloric acid core. The high density of heteroatoms (Cl, S, O) on the small furan ring creates a unique electronic environment:

-

C3-Chlorine: Electron-withdrawing, activates the C4 position.

-

C4-Sulfur Linkage: Result of nucleophilic vinylic substitution (

). -

C5-Isopropoxy: An acetal-like linkage (pseudo-anomeric), providing hydrolytic stability compared to the free hemiacetal (OH).

Synthesis Protocol

The synthesis follows a sequential functionalization of mucochloric acid. This protocol is designed for high regioselectivity, preventing the formation of the C3-thio isomer.

Reaction Pathway Diagram (Graphviz)

Caption: Step-wise synthesis of C9H11ClO5S furan derivative from Mucochloric Acid via etherification and nucleophilic substitution.

Detailed Methodology

Step 1: O-Alkylation (Etherification)

Objective: Protect the C5-hydroxyl group and lock the furanone in the cyclic form.

-

Reagents: Mucochloric acid (1.0 eq), Isopropanol (excess/solvent), conc.

(catalytic).[1][2] -

Procedure: Reflux mucochloric acid in isopropanol with acid catalyst for 4-6 hours.

-

Mechanism: Acid-catalyzed dehydration forms the cyclic pseudo-chloride intermediate, which is immediately attacked by isopropanol.

-

Validation: Monitor disappearance of the broad -OH signal in

-NMR.

Step 2: Regioselective Thiol Substitution

Objective: Introduce the thioacetic acid moiety at position C4.

-

Reagents: 3,4-dichloro-5-isopropoxy-2(5H)-furanone (1.0 eq), Thioglycolic acid (1.1 eq), Triethylamine (

, 2.0 eq). -

Solvent: Dichloromethane (DCM) or THF at

. -

Procedure:

-

Dissolve the furanone intermediate in DCM.

-

Add

followed by dropwise addition of thioglycolic acid. -

Stir at

for 1 hour, then warm to RT.

-

-

Mechanistic Insight: The reaction proceeds via an Addition-Elimination mechanism. The soft thiol nucleophile attacks the

-carbon (C4) of the -

Purification: Acidify to pH 2 to precipitate the free acid or extract with EtOAc.

Analytical Characterization (Self-Validating System)

To ensure the integrity of the synthesized C9H11ClO5S, the following spectral fingerprints must be verified.

| Technique | Expected Signal Pattern | Interpretation |

| MS (ESI-) | m/z ~265 [M-H]- | Confirms molecular mass. Look for Cl isotope pattern (3:1 ratio for M and M+2). |

| 1H NMR | H-5 proton. Diagnostic singlet for the furanone ring acetal. | |

| Isopropoxy CH. Septet characteristic of isopropyl group. | ||

| S-CH2-COOH. Singlet for the thioacetic acid methylene. | ||

| 13C NMR | Lactone carbonyl. | |

| Carbon attached to Sulfur (shifted upfield from C-Cl). |

Applications in Drug Development[5][7]

Mechanism of Action

This furanone derivative acts as a covalent inhibitor . The remaining C3-Chlorine and the

-

Target: Bacterial quorum sensing receptors (LuxR-type) or enzymes with active site nucleophiles.

-

Effect: Disruption of biofilm formation or inhibition of essential metabolic pathways.

Stability Considerations

-

Hydrolysis: The C5-isopropoxy group is an acetal. It is stable under neutral/basic conditions but labile in strong aqueous acid, reverting to the hydroxy-furanone (mucochloric acid derivative).

-

Metabolism: The carboxylic acid tail improves solubility but may be subject to glucuronidation in vivo.

References

-

Synthesis of 3,4-Dihalo-5-hydroxy-2(5H)-furanones. MDPI Molecules. (2024). Detailed review of mucochloric acid reactivity and nucleophilic substitution patterns.

-

Reaction of MCA with Thioglycolic Acid. National Institutes of Health (PMC). Confirms the regioselectivity of thiol attack at C4 vs C5.

-

Molecular Weight Calculator & Formula Analysis. PubChem. Verification of isotopic mass and formula constraints.

- Furanone Pharmacophores in Medicinal Chemistry.Journal of Medicinal Chemistry. Analysis of furanone scaffolds as biofilm inhibitors. (Contextual Grounding).

Sources

Technical Safety & Handling Guide: Ethyl 4-(chlorosulphonyl)-2,5-dimethyl-3-furoate

[1]

Document Control:

-

Type: Technical Safety Guide / Whitepaper[1]

-

Target: Medicinal Chemistry & Process Development

-

Revision: 1.0 (Current as of 2025)

Chemical Identity & Strategic Relevance[1][2]

This guide moves beyond the standard 16-section Safety Data Sheet (SDS) to provide a mechanistic understanding of Ethyl 4-(chlorosulphonyl)-2,5-dimethyl-3-furoate . This compound is a specialized heterocyclic building block, primarily used in the synthesis of sulfonamide-based pharmaceuticals and agrochemicals.

Its utility is defined by its "warhead"—the sulfonyl chloride moiety—which allows for rapid coupling with amines. However, this same functionality dictates its aggressive hazard profile.

Molecular Profile[1]

| Parameter | Specification |

| Chemical Name | This compound |

| Functional Class | Heterocyclic Sulfonyl Chloride |

| Molecular Formula | |

| Molecular Weight | ~266.70 g/mol |

| Physical State | Solid (typically off-white to yellow crystalline) or Oil (if impure) |

| Solubility | Soluble in DCM, THF, Ethyl Acetate; Reacts violently with water |

| Key Reactivity | Electrophilic attack at Sulfur; Hydrolysis-prone |

The Hazard Matrix: Mechanistic Causality[1]

Standard SDSs list hazards; this section explains why they exist to enable predictive safety. The primary danger stems from the thermodynamic instability of the S-Cl bond in the presence of moisture.[1]

The Hydrolysis Threat Loop

Upon contact with water (atmospheric moisture or mucosal membranes), the sulfonyl chloride group undergoes rapid hydrolysis. This is not merely a degradation issue; it is a safety event generating two corrosive species:[1][2]

-

Hydrochloric Acid (HCl): Immediate vapor phase toxicity and chemical burns.

-

Sulfonic Acid Derivative: A non-volatile strong acid that remains on surfaces/skin.

GHS Classification & Signal Word

SIGNAL WORD: DANGER

| Hazard Class | Category | Hazard Statement | Mechanistic Cause |

| Skin Corrosion | 1B | H314: Causes severe skin burns and eye damage.[1][3] | Irreversible protein denaturation by HCl/Acid byproduct. |

| Eye Damage | 1 | H318: Causes serious eye damage.[3][4] | Corrosive destruction of corneal tissue. |

| Water Reactivity | EUH029 | Contact with water liberates toxic gas.[3][5] | Hydrolysis releases HCl gas. |

Visualization: The Hydrolysis Cascade

The following diagram illustrates the self-reinforcing hazard cycle when this compound is mishandled.

Operational Protocols: The Self-Validating System

To ensure safety, protocols must be "self-validating"—meaning the setup itself prevents common errors.[1]

Storage Strategy (The "Dry Chain")

-

Temperature: Store at 2–8°C . Furan rings can be sensitive to oxidative degradation; cold storage slows this.

-

Atmosphere: Store under Argon or Nitrogen .

-

Container: Tightly sealed glass with Teflon-lined caps.[1] Self-Validation: Use Parafilm or electrical tape over the cap to visually indicate seal integrity. If the tape is loose or discolored, the bottle may have leaked HCl.

Personal Protective Equipment (PPE) Matrix

Latex gloves are insufficient for sulfonyl chlorides as they are permeable to many organic solvents used in synthesis (DCM, THF).

| PPE Component | Specification | Rationale |

| Gloves (Primary) | Nitrile (Double Gloved) | Standard splash protection.[1] |

| Gloves (immersion) | Silver Shield / Laminate | Required if handling neat liquid or large scale spills. |

| Eye Protection | Chemical Goggles | Safety glasses allow vapors to bypass and reach the eye. Goggles seal the orbit. |

| Respiratory | Fume Hood (Face Velocity >100 fpm) | HCl gas generation is instantaneous upon exposure to humid air. |

Reaction Setup & Quenching Protocol

Objective: Perform a nucleophilic substitution (e.g., sulfonamide formation) without releasing HCl into the lab.

Step-by-Step Workflow:

-

Drying: Flame-dry all glassware under vacuum; backfill with Argon.

-

Scavenger Base: Always include a non-nucleophilic base (e.g., Diisopropylethylamine or Pyridine) before adding the sulfonyl chloride. This neutralizes HCl in situ, preventing off-gassing.[1]

-

Addition: Dissolve the sulfonyl chloride in dry solvent (DCM/THF) and add dropwise to the amine/base mixture at 0°C .

-

Quenching (Critical):

-

Never add water directly to the neat compound.

-

Protocol: Dilute the reaction mixture with DCM. Add saturated aqueous Ammonium Chloride (

) or Sodium Bicarbonate ( -

Note:

will bubble (

-

Emergency Response: Logic-Based Mitigation

In the event of exposure, the response must counteract the specific chemical mechanism (Acid Hydrolysis).

Exposure Response Table

| Incident | Immediate Action | Mechanism of Action |

| Skin Contact | Wipe -> Wash. Gently wipe off excess liquid dry before rinsing.[1] Then flush with water for 15 min. | Wiping prevents the "heat of hydration" spike caused by mixing a large bolus of chloride with water on the skin. |

| Eye Contact | Irrigate immediately. Hold eyelids open.[6] Use eyewash station for 15+ mins.[6] | Dilution is the only solution to pH change. Time is tissue. |

| Inhalation | Evacuate to fresh air. If breathing is difficult, oxygen (medical pro only). | HCl causes bronchial constriction; fresh air reduces partial pressure of toxin. |

Spill Management Workflow

Do not use water to clean a spill of neat material.[7] This will create an acid cloud.

References & Authority

The protocols defined above are synthesized from standard operating procedures for high-reactivity electrophiles and specific data regarding chlorosulfonyl furan derivatives.

-

National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

-

Sigma-Aldrich (Merck). Safety Data Sheet: 2-Chlorosulfonyl-furan derivatives. (General hazard classification for chlorosulfonyl furans).

-

ECHA (European Chemicals Agency). Substance Information: Reaction mass of sulfonyl chlorides. (Guidance on hydrolysis hazards).

-

PubChem. Compound Summary: Ethyl 5-(chlorosulfonyl)-3-furoate (Structural Analog). (Physical property verification).

-

Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1450).

Disclaimer: This guide is for informational purposes for trained scientific personnel. It does not replace the official SDS provided by the specific vendor of the chemical batch.

Sources

- 1. 256373-91-8|Ethyl 5-(chlorosulfonyl)furan-3-carboxylate|BLD Pharm [bldpharm.com]

- 2. datasheets.scbt.com [datasheets.scbt.com]

- 3. fishersci.ca [fishersci.ca]

- 4. What are the safety precautions when handling Benzene Sulfonyl Chloride? - Blog [nuomengchemical.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. gebauer.com [gebauer.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Technical Guide: Sourcing and Synthesis of Ethyl 4-(chlorosulphonyl)-2,5-dimethyl-3-furoate

[1]

Part 1: Chemical Identity & Strategic Relevance[1]

This molecule serves as a high-value electrophilic building block, primarily used to introduce the 2,5-dimethyl-3-furoate moiety into sulfonamide-based pharmacophores.[1] Its structural integrity is governed by the electron-rich furan ring, which makes the sulfonyl chloride group highly reactive but also prone to rapid hydrolysis and decomposition.

Molecular Profile

| Property | Specification |

| Target Molecule | This compound |

| Likely CAS | Not widely indexed (Derivative of CAS 29113-63-1) |

| Molecular Weight | ~266.70 g/mol |

| Physical State | Viscous oil or low-melting solid (white to pale yellow) |

| Reactivity Class | Electrophilic Sulfonylating Agent (Moisture Sensitive) |

| Core Precursor | Ethyl 2,5-dimethyl-3-furoate (CAS: 29113-63-1) |

Part 2: Sourcing Intelligence & Pricing Models[1]

Unlike stable commodity chemicals, this sulfonyl chloride is a transient intermediate . It is typically synthesized in situ or made-to-order.[1] Sourcing strategies must shift from "Catalog Search" to "Precursor Acquisition."

Market Landscape: Make vs. Buy

Option A: In-House Synthesis (Recommended) [1]

-

Strategy: Purchase the stable precursor and perform chlorosulfonation.

-

Precursor: Ethyl 2,5-dimethyl-3-furoate (CAS: 29113-63-1).[2][3]

-

Availability: High.[1] Stocked by SynQuest, Enamine, BLD Pharm, and Sigma-Aldrich.[1]

-

Estimated Cost:

-

Precursor Price: $5.00 –

1,000/kg). -

Reagents (ClSO₃H): Negligible (<$0.50/g).

-

Total Material Cost: ~$20 USD for a 5g batch.[1]

-

Option B: Custom Synthesis (CRO)

-

Strategy: Contract a CRO (e.g., WuXi, ChemPartner, or boutique US/EU labs) to synthesize and ship under argon.

-

Lead Time: 2–4 weeks.

-

Estimated Price: $1,500 – $3,000 USD per batch (FTE + Materials).

-

Risk: Degradation during shipping.[1]

Procurement Decision Tree

Figure 1: Decision matrix for sourcing unstable furan intermediates.

Part 3: Synthesis Protocol (The Self-Validating System)

This protocol utilizes chlorosulfonic acid (ClSO₃H) .[4][5] The furan ring is electron-rich, facilitating electrophilic aromatic substitution at the unoccupied 4-position.[1]

Safety Critical

-

Hazard: Chlorosulfonic acid reacts violently with water to produce HCl and H₂SO₄.

-

Control: All glassware must be flame-dried.[1] Perform in a fume hood.

Step-by-Step Methodology

-

Preparation:

-

Charge a flame-dried 3-neck round-bottom flask with Ethyl 2,5-dimethyl-3-furoate (1.0 eq) dissolved in anhydrous Dichloromethane (DCM) (5 mL/mmol).

-

Cool the solution to 0°C under an Argon atmosphere.

-

-

Chlorosulfonation:

-

Add Chlorosulfonic acid (3.0 eq) dropwise via a pressure-equalizing addition funnel over 20 minutes.

-

Mechanistic Note: The excess acid acts as both reagent and solvent to drive the equilibrium toward the sulfonyl chloride.

-

Allow the reaction to warm to Room Temperature (25°C) and stir for 2 hours.

-

-

Quenching (The Critical Step):

-

Pour the reaction mixture slowly onto crushed ice (approx. 10x weight of reactants) with vigorous stirring.

-

Caution: Exothermic reaction.[1] Maintain internal temperature <10°C to prevent hydrolysis of the ester.

-

-

Isolation:

-

Extract immediately with DCM (3x).

-

Wash the organic layer with cold Brine and cold Sat. NaHCO₃ (rapidly) to remove residual acid.

-

Dry over anhydrous MgSO₄ , filter, and concentrate in vacuo at <30°C.

-

-

Result:

Part 4: Quality Assurance (IQC)

Because the sulfonyl chloride moiety is labile, standard LCMS is unreliable (often showing the hydrolyzed sulfonic acid or methyl ester). You must use a Derivatization Assay to validate the material.

Validation Workflow

-

H-NMR (CDCl₃):

-

Precursor: Shows a singlet at ~6.3 ppm (H-4 proton).[1]

-

Product: The H-4 singlet must disappear . If the peak remains, conversion is incomplete.

-

Check: Verify the integrity of the ethyl ester signals (quartet ~4.3 ppm, triplet ~1.3 ppm).

-

-

Functional Derivatization (The "Gold Standard"):

Figure 2: Quality Control workflow distinguishing active sulfonyl chloride from hydrolyzed byproducts.

Part 5: Handling & Stability Protocol

Furan sulfonyl chlorides possess a "self-destruct" mechanism where the electron-rich furan ring can facilitate the extrusion of SO₂ or hydrolysis by trace moisture.[1]

Storage Rules

-

Temperature: Store at -20°C or lower.

-

Atmosphere: Must be stored under Argon or Nitrogen .[1]

-

Container: Glass vial with a Teflon-lined cap, sealed with Parafilm.

-

Shelf Life:

Troubleshooting

-

Issue: Product turns black/tarry.

-

Cause: Acid-catalyzed polymerization of the furan ring.[1]

-

Fix: Ensure all acid is removed during the NaHCO₃ wash. Store with a trace of solid K₂CO₃ to scavenge acid.

-

-

Issue: Low yield in subsequent coupling.

-

Cause: Hydrolysis of the -SO₂Cl group.[1]

-

Fix: Dry all solvents for the next step over molecular sieves (3Å).

-

References

-

Synthesis Methodology: Keumi, T., et al. "Acyl- and sulfonyl-transfer reactions of furan derivatives."[1] Journal of Organic Chemistry. (General reactivity of furan electrophilic substitution).

-

Stability Data: Iaroshenko, V. O., et al. "Stability of Heteroaromatic Sulfonyl Chlorides." ChemRxiv / ResearchGate.[1] (Documenting the hydrolytic instability of furan-based sulfonyl chlorides). Available at: [Link]

Sources

- 1. 52763-55-0|Ethyl 3,5-dimethylfuran-2-carboxylate|BLD Pharm [bldpharm.com]

- 2. CAS 29113-63-1 | 2H23-1-39 | MDL MFCD00221069 | Ethyl 2,5-dimethyl-3-furoate | SynQuest Laboratories [synquestlabs.com]

- 3. chemscene.com [chemscene.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. mdpi.com [mdpi.com]

- 7. Development of Sustainable Catalytic Pathways for Furan Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. orbi.uliege.be [orbi.uliege.be]

Technical Guide: Reactivity Profile and Handling of Furan-Based Sulfonyl Chlorides

Executive Summary